molecular formula C8H17Cl2N3 B1383787 1-(2-Aminoethyl)piperidine-4-carbonitrile dihydrochloride CAS No. 2095410-63-0

1-(2-Aminoethyl)piperidine-4-carbonitrile dihydrochloride

Cat. No.: B1383787
CAS No.: 2095410-63-0
M. Wt: 226.14 g/mol
InChI Key: ZTUXFUDVPRNRSE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidine-4-carbonitrile dihydrochloride is a chemical compound with the molecular formula C8H16ClN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its solid physical form and high solubility in water and polar organic solvents .

Scientific Research Applications

1-(2-Aminoethyl)piperidine-4-carbonitrile dihydrochloride has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-(2-Aminoethyl)piperidine-4-carbonitrile dihydrochloride typically involves the reaction of 1-(2-aminoethyl)piperidine-4-carbonitrile with hydrochloric acid. This reaction results in the formation of the dihydrochloride salt, which is then purified to obtain the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)piperidine-4-carbonitrile dihydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidine-4-carbonitrile dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Aminoethyl)piperidine-4-carbonitrile dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)piperidine: This compound is a precursor in the synthesis of the dihydrochloride salt and shares similar chemical properties.

    4-Cyanopiperidine: Another related compound used in organic synthesis.

    Piperidine derivatives: Various piperidine derivatives exhibit similar reactivity and applications in scientific research. The uniqueness of this compound lies in its specific structure and the presence of both amino and nitrile functional groups, which confer distinct reactivity and applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

1-(2-aminoethyl)piperidine-4-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c9-3-6-11-4-1-8(7-10)2-5-11;;/h8H,1-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUXFUDVPRNRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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